Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with an azidomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and a suitable diene.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Azidomethyl Substitution: The azidomethyl group can be introduced via nucleophilic substitution using sodium azide (NaN3) and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Cycloaddition: Copper(I) iodide (CuI) as a catalyst, with alkynes under mild conditions.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Derivatives: Various functional groups can replace the azidomethyl group through substitution reactions.
Scientific Research Applications
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate involves the reactivity of the azide group and the fluorine atom. The azide group can undergo cycloaddition reactions to form stable triazoles, while the fluorine atom can influence the compound’s electronic properties and reactivity. These features make the compound a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(azidomethyl)-3-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(azidomethyl)-3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 3-(azidomethyl)-3-iodocyclobutane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-7(13)6-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZTVRTVQZMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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